

role of (-)SHIN2 in one-carbon metabolism studies

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Compound of Interest

Compound Name: (-)SHIN2

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An In-Depth Technical Guide on the Role of SHIN2 in One-Carbon Metabolism Studies

Introduction

One-carbon (1C) metabolism is a complex network of interconnected biochemical pathways crucial for cellular function. It facilitates the transfer of one-carbon units for the biosynthesis of essential macromolecules such as nucleotides (purines and thymidylate) and amino acids (serine, glycine, methionine).[1][2][3] Furthermore, this metabolic network is integral to cellular methylation processes and the maintenance of redox balance.[4][5][6] Central to the mitochondrial arm of this network is Serine Hydroxymethyltransferase 2 (SHMT2), an enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.[4][7][8] Given that cancer cells exhibit reprogrammed metabolism to sustain rapid proliferation, SHMT2 has emerged as a significant therapeutic target.[5][6][9]

This guide focuses on SHIN2, a potent small-molecule inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][8][10] SHIN2 exists as two enantiomers: (+)SHIN2, the active inhibitor, and **(-)SHIN2**, its inactive counterpart. In one-carbon metabolism research, **(-)SHIN2** serves as a critical negative control. Its use allows researchers to verify that the observed biological and metabolic effects are a direct consequence of SHMT inhibition by (+)SHIN2, rather than off-target effects stemming from the compound's chemical structure.[3][11] This guide will detail the function of SHIN2, present quantitative data from key studies, outline experimental protocols, and visualize the associated metabolic pathways and experimental workflows.

Data Presentation: Quantitative Effects of SHIN2

The following tables summarize the quantitative data from studies investigating the effects of SHIN2 on cancer cell lines.

Table 1: Cellular Proliferation and IC50 Values

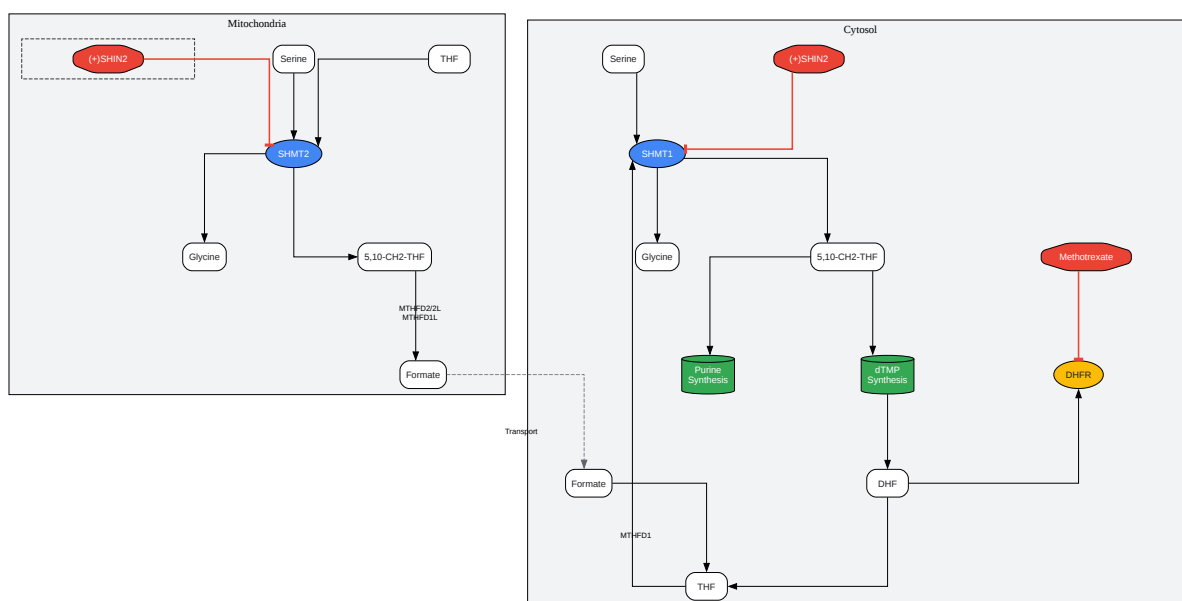
Cell Line	Cancer Type	Compound	IC50	Notes	Reference
HCT116	Colorectal Carcinoma	(+)SHIN2	~2 μ M	Growth inhibition assay.	[3]
HCT116	Colorectal Carcinoma	(-)SHIN2	No significant effect	Used as a negative control.	[3]
Molt4	T-cell Acute Lymphoblastic Leukemia (T-ALL)	(+)SHIN2	~1 μ M	Growth inhibition assay.	[12]
Molt4 (Methotrexate-Resistant)	T-cell Acute Lymphoblastic Leukemia (T-ALL)	(+)SHIN2	~0.25 μ M	4-fold decrease in IC50 compared to parental cells.	[12]
KOPTK1	T-cell Acute Lymphoblastic Leukemia (T-ALL)	RZ-2994 (SHIN2 derivative)	Not specified	Induced G1 cell cycle arrest.	[13]

Table 2: Metabolomic Changes Induced by (+)SHIN2

Cell Line	Treatment	Metabolite	Fold Change	Notes	Reference
HCT116	2 μ M (+)SHIN2 (24h)	AICAR	Increased	Accumulation of purine intermediate before 1C-dependent step.	[3]
HCT116	2 μ M (+)SHIN2 (24h)	GAR	Increased	Accumulation of purine intermediate before 1C-dependent step.	[3]
HCT116	2 μ M (+)SHIN2 (24h)	dTTP	Decreased	Depletion consistent with SHMT inhibition.	[3]
HCT116	2 μ M (+)SHIN2 (24h)	ATP	Decreased	Depletion consistent with SHMT inhibition.	[3]
Molt4	2 μ M (+)SHIN2 (24h)	PRPP	Increased	Upstream of glycine-requiring step in purine synthesis.	[3]
Molt4	2 μ M (+)SHIN2 (24h)	AICAR	Increased (>4x)	Purine intermediate buildup.	[3] [14]
Molt4	2 μ M (+)SHIN2 (24h)	GAR	Increased (>4x)	Purine intermediate buildup.	[3] [14]

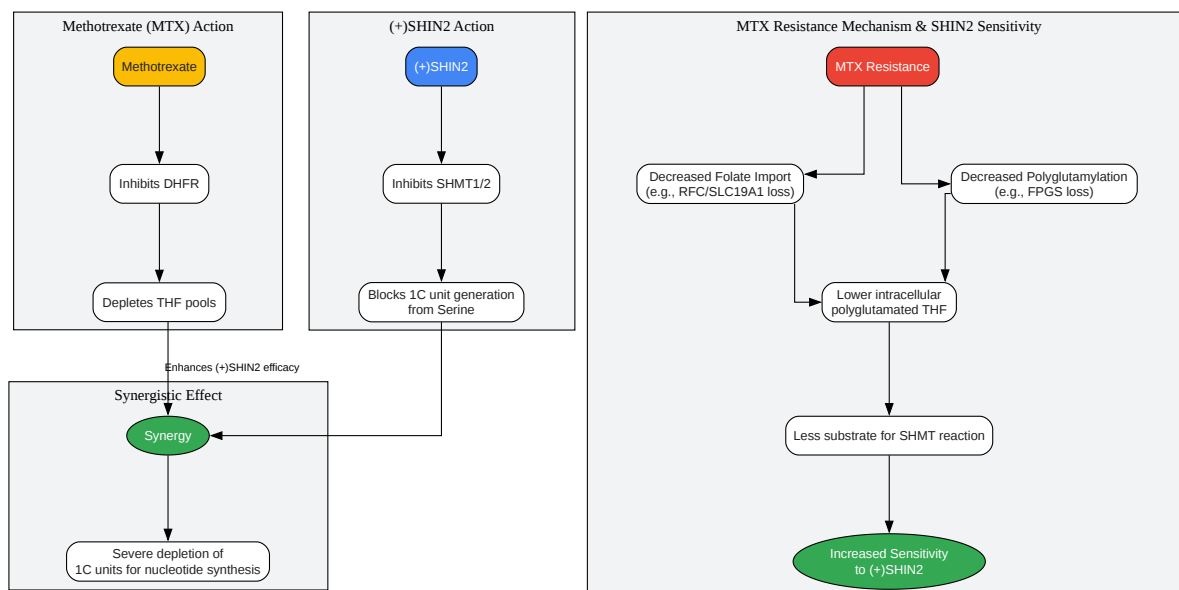
Signaling Pathways and Logical Relationships

Visualizations of the metabolic pathways and the logic behind combination therapies are crucial for understanding the role of SHIN2.



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Caption: One-Carbon Metabolism Pathway and Drug Targets.



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Caption: Logic of MTX and (+)SHIN2 Synergy and Resistance.

Experimental Protocols and Workflows

Detailed methodologies are essential for reproducing and building upon existing research.

Protocol 1: Cell Viability and Growth Inhibition Assay

- **Cell Culture:** T-ALL (e.g., Molt4) or colorectal cancer (e.g., HCT116) cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.
- **Seeding:** Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

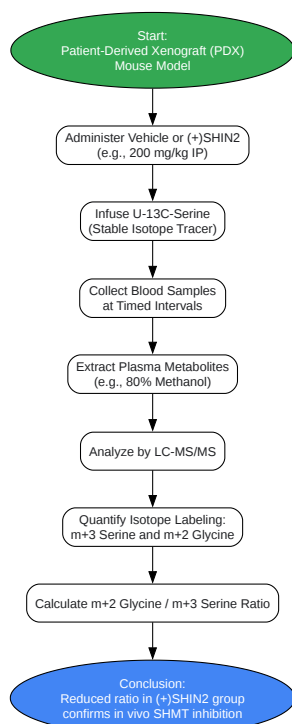
- **Treatment:** A dilution series of (+)SHIN2, **(-)SHIN2** (as a negative control), and/or methotrexate is prepared. The cells are treated with the compounds for a specified duration (e.g., 48-72 hours).
- **Viability Assessment:** Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
- **Data Analysis:** The results are normalized to vehicle-treated control cells. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.

Protocol 2: In Vivo Target Engagement using ¹³C-Serine Tracing

This protocol is designed to confirm that SHIN2 inhibits SHMT activity in a live animal model.

- **Animal Model:** Immunocompromised mice (e.g., NOD-SCID gamma) are engrafted with human cancer cells (e.g., patient-derived T-ALL xenograft). Tumor growth is monitored.[\[1\]](#)
[\[12\]](#)
- **Drug Administration:** Once tumors are established, mice are treated with (+)SHIN2 (e.g., 200 mg/kg, intraperitoneal injection) or a vehicle control.[\[5\]](#)
- **Isotope Infusion:** Following drug administration, a stable isotope-labeled serine (U-¹³C-serine) is infused intravenously.[\[1\]](#)[\[3\]](#)
- **Sample Collection:** Blood samples are collected at multiple time points post-infusion.[\[3\]](#)
- **Metabolite Extraction:** Plasma is separated, and metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).
- **LC-MS/MS Analysis:** The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the fractional labeling of serine (m+3) and its SHMT-dependent product, glycine (m+2).

- Data Interpretation: A significant reduction in the m+2 glycine to m+3 serine ratio in the SHIN2-treated group compared to the control group demonstrates in vivo inhibition of SHMT. [1][3]



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Caption: Experimental Workflow for In Vivo Target Engagement.

Conclusion

SHIN2 is a powerful chemical probe for studying one-carbon metabolism. The active enantiomer, (+)SHIN2, effectively inhibits both SHMT1 and SHMT2, leading to cell cycle arrest

and reduced proliferation in cancer models, particularly T-ALL.[1][4][8] Its synergy with methotrexate, a standard-of-care antifolate, and its enhanced efficacy in methotrexate-resistant cells, highlight a promising therapeutic strategy.[2][12] Critically, the inactive enantiomer, **(-)-SHIN2**, serves as an indispensable negative control, ensuring that the observed phenotypes are attributable to specific on-target inhibition of SHMT. The experimental protocols and workflows detailed herein provide a framework for future investigations into the intricate role of one-carbon metabolism in health and disease.

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